molecular formula C8H11Cl3N2 B3336552 [2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride CAS No. 30595-58-5

[2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride

Cat. No.: B3336552
CAS No.: 30595-58-5
M. Wt: 241.5
InChI Key: PPCAGJRHONITTD-UHFFFAOYSA-N
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Description

[2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a hydrazine group attached to a dichlorophenyl ethyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced nitrogen species.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,4-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride
  • [2-(2,5-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride
  • [2-(3,4-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride

Uniqueness

The uniqueness of [2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing specialized chemical and pharmaceutical agents.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)ethylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2.ClH/c9-7-2-1-3-8(10)6(7)4-5-12-11;/h1-3,12H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCAGJRHONITTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCNN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669507
Record name [2-(2,6-Dichlorophenyl)ethyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30595-58-5
Record name [2-(2,6-Dichlorophenyl)ethyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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